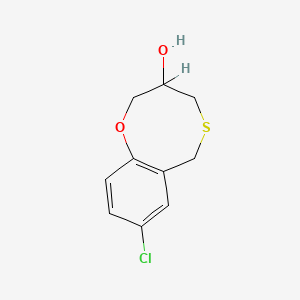
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol is a heterocyclic compound with the molecular formula C10H11ClOS. It is characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 3rd position on the benzoxathiocin ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenol with 1,3-propanedithiol in the presence of a base, followed by cyclization using a suitable oxidizing agent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Chloro-2,3,4,6-tetrahydro-1,5-benzoxathiocine
- 8-Chloro-2,3,4,6-tetrahydro-1,5-benzoxathiocin
- 8-Chlor-2,3,4,6-tetrahydro-1,5-benzoxathiocin
Uniqueness
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol is unique due to its specific substitution pattern and the presence of both chlorine and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5424-91-9 |
|---|---|
Molekularformel |
C10H11ClO2S |
Molekulargewicht |
230.71 g/mol |
IUPAC-Name |
8-chloro-2,3,4,6-tetrahydro-1,5-benzoxathiocin-3-ol |
InChI |
InChI=1S/C10H11ClO2S/c11-8-1-2-10-7(3-8)5-14-6-9(12)4-13-10/h1-3,9,12H,4-6H2 |
InChI-Schlüssel |
OSXWSMBKKVLICS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CSCC2=C(O1)C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















